molecular formula C15H18O4S B14443522 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate CAS No. 77708-65-7

5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate

Cat. No.: B14443522
CAS No.: 77708-65-7
M. Wt: 294.4 g/mol
InChI Key: ZELQRQCLLVOKLW-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate is an organic compound with a complex structure that includes a cyclohexene ring, a ketone group, and a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with an appropriate sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The sulfonate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonate group.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or thiols substituted products.

Scientific Research Applications

5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving sulfonate esters.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The sulfonate ester can act as a leaving group in substitution reactions, while the ketone group can participate in redox reactions. These interactions are facilitated by the molecular structure, which allows for various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate is unique due to the presence of both a sulfonate ester and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.

Properties

CAS No.

77708-65-7

Molecular Formula

C15H18O4S

Molecular Weight

294.4 g/mol

IUPAC Name

(5,5-dimethyl-3-oxocyclohexen-1-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C15H18O4S/c1-11-4-6-14(7-5-11)20(17,18)19-13-8-12(16)9-15(2,3)10-13/h4-8H,9-10H2,1-3H3

InChI Key

ZELQRQCLLVOKLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)CC(C2)(C)C

Origin of Product

United States

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